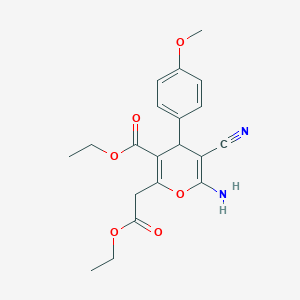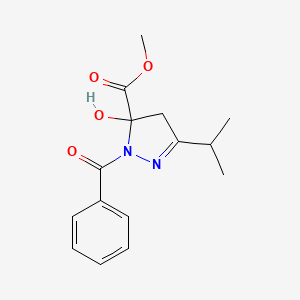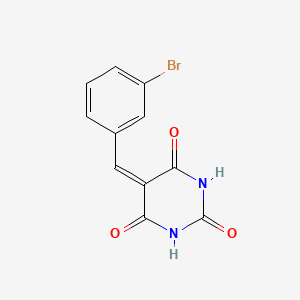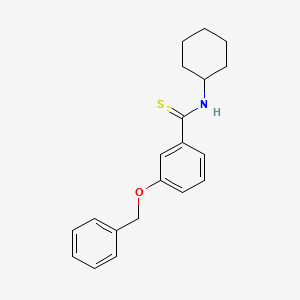![molecular formula C18H27NO B4924889 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine, also known as MDAI, is a novel psychoactive substance that belongs to the family of amphetamines. MDAI is a synthetic compound that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). MDAI has been found to have a similar mechanism of action to MDMA and MDA, which are known to produce feelings of euphoria, empathy, and increased sociability.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine acts primarily as a serotonin releaser, which means that it increases the concentration of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing serotonin levels, this compound is thought to produce its psychoactive effects, including feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. This compound has also been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to produce consistent results across different experiments. However, there are also limitations to the use of this compound in laboratory experiments. One limitation is that it can be difficult to control the dose of this compound, which can lead to variability in the results. Another limitation is that this compound has a relatively short half-life, which means that its effects may not be long-lasting.
Direcciones Futuras
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of depression and anxiety disorders. Another area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Finally, there is a need for further research on the long-term effects of this compound use, particularly with regard to its impact on brain function and mental health.
Métodos De Síntesis
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with cyclohexylamine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is a white crystalline powder that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that this compound has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study found that this compound has anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-15(14-17-8-10-18(20-2)11-9-17)19-13-12-16-6-4-3-5-7-16/h6,8-11,15,19H,3-5,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYPBXLKIFKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924826.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)

![2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4924844.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4924855.png)
![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)


![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
